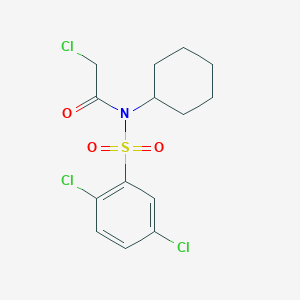
2-Chloro-N-cyclohexyl-N-(2,5-dichlorobenzene-1-sulfonyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-cyclohexyl-N-(2,5-dichlorobenzene-1-sulfonyl)acetamide is an organic compound characterized by its complex structure, which includes a cyclohexyl group, a dichlorobenzene sulfonyl group, and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclohexyl-N-(2,5-dichlorobenzene-1-sulfonyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the chlorination of N-cyclohexylacetamide, followed by the introduction of the 2,5-dichlorobenzene-1-sulfonyl group through a sulfonylation reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods also focus on optimizing reaction times and minimizing the use of hazardous reagents to ensure safety and environmental compliance.
化学反応の分析
Types of Reactions
2-Chloro-N-cyclohexyl-N-(2,5-dichlorobenzene-1-sulfonyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The acetamide group can undergo hydrolysis in the presence of acids or bases, resulting in the formation of corresponding carboxylic acids and amines.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathway and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted derivatives, while oxidation reactions can produce sulfonic acids or other oxidized products.
科学的研究の応用
2-Chloro-N-cyclohexyl-N-(2,5-dichlorobenzene-1-sulfonyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism by which 2-Chloro-N-cyclohexyl-N-(2,5-dichlorobenzene-1-sulfonyl)acetamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Chloro-N,N-dicyclohexylacetamide: This compound shares a similar acetamide structure but lacks the dichlorobenzene sulfonyl group.
2-Chloro-N-cyclohexyl-5-nitrobenzamide: This compound has a nitrobenzene group instead of the dichlorobenzene sulfonyl group.
Uniqueness
2-Chloro-N-cyclohexyl-N-(2,5-dichlorobenzene-1-sulfonyl)acetamide is unique due to the presence of both the cyclohexyl and dichlorobenzene sulfonyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and industrial uses.
特性
CAS番号 |
88522-28-5 |
|---|---|
分子式 |
C14H16Cl3NO3S |
分子量 |
384.7 g/mol |
IUPAC名 |
2-chloro-N-cyclohexyl-N-(2,5-dichlorophenyl)sulfonylacetamide |
InChI |
InChI=1S/C14H16Cl3NO3S/c15-9-14(19)18(11-4-2-1-3-5-11)22(20,21)13-8-10(16)6-7-12(13)17/h6-8,11H,1-5,9H2 |
InChIキー |
SYVHIPBYDIZICM-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N(C(=O)CCl)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


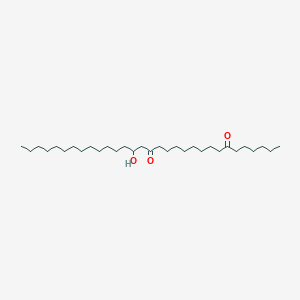
![2-[2,3-Dichloro-4-(4-methoxybenzoyl)phenoxy]acetamide](/img/structure/B14393641.png)
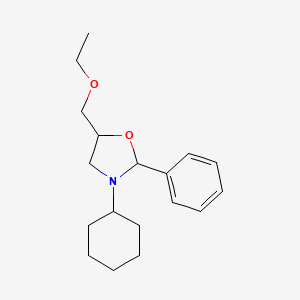
![10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL](/img/structure/B14393650.png)
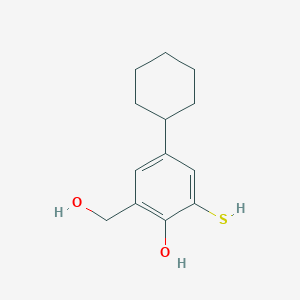
![4-[(E)-3-benzyliminoprop-1-enyl]naphthalen-1-ol](/img/structure/B14393664.png)


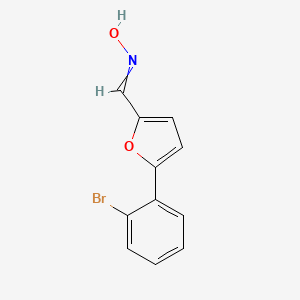
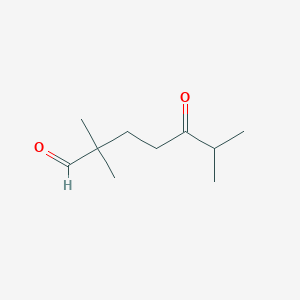
![(3S)-3-Amino-1-[phenyl(2H-tetrazol-5-yl)amino]azetidin-2-one](/img/structure/B14393689.png)
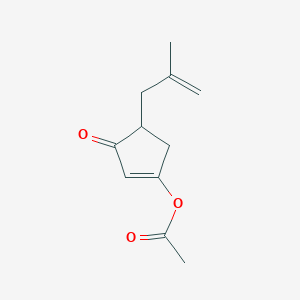
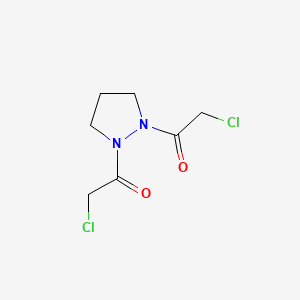
![1a-(4-Methylpent-4-en-1-yl)-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B14393713.png)
